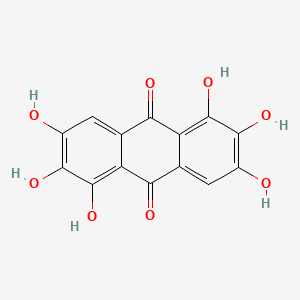

Rufigallol

描述

structure given in first source

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2,3,5,6,7-hexahydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O8/c15-5-1-3-7(13(21)11(5)19)10(18)4-2-6(16)12(20)14(22)8(4)9(3)17/h1-2,15-16,19-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIMTOOWBACOHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1O)O)O)C(=O)C3=CC(=C(C(=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075359 | |

| Record name | Rufigallol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-12-2 | |

| Record name | Rufigallol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rufigallol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rufigallol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUFIGALLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S977046N6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of Rufigallol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rufigallol, scientifically known as 1,2,3,5,6,7-hexahydroxy-9,10-anthraquinone, is a polyphenolic organic compound with a distinguished anthraquinone core. This technical guide provides an in-depth exploration of the chemical structure of this compound, including its chemical and physical properties, detailed spectroscopic data, and a comprehensive experimental protocol for its synthesis. The information is curated to support research and development activities, particularly in the fields of medicinal chemistry and materials science.

Chemical Identity and Properties

This compound is a hexahydroxyanthraquinone that can be derived from gallic acid.[1] Its structure is characterized by a central anthraquinone framework with six hydroxyl groups attached at the 1, 2, 3, 5, 6, and 7 positions. This extensive hydroxylation significantly influences its chemical and biological properties.

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in Table 1, facilitating its unambiguous identification in databases and literature.

| Identifier | Value | Reference |

| IUPAC Name | 1,2,3,5,6,7-Hexahydroxyanthracene-9,10-dione | [2] |

| CAS Number | 82-12-2 | [2] |

| Molecular Formula | C₁₄H₈O₈ | [2] |

| SMILES | C1=C2C(=C(C(=C1O)O)O)C(=O)C3=CC(=C(C(=C3C2=O)O)O)O | [2] |

| InChI Key | NEIMTOOWBACOHT-UHFFFAOYSA-N | [2] |

| Synonyms | Rufigallic acid, 1,2,3,5,6,7-Hexahydroxy-9,10-anthraquinone | [2] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 2. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Weight | 304.21 g/mol | [2] |

| Appearance | Red needles (crystallized from dioxane) | [2] |

| Melting Point | Sublimes at 365 °C without melting | [2] |

| Solubility | Soluble in dioxane | [2] |

| XLogP3 | 1.8 | |

| Hydrogen Bond Donor Count | 6 | |

| Hydrogen Bond Acceptor Count | 8 | |

| Topological Polar Surface Area | 156 Ų |

Chemical Structure

The chemical structure of this compound is depicted below. The diagram was generated using the DOT language, illustrating the connectivity of atoms within the molecule.

Figure 1. Chemical structure of this compound (1,2,3,5,6,7-hexahydroxy-9,10-anthraquinone).

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key data are summarized below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for its aromatic and hydroxyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 12.93 | s | 2H | 1,5-OH | [3] |

| 10.73 | s | 2H | 3,7-OH | [3] |

| 9.92 | s | 2H | 2,6-OH | [3] |

| 7.24 | s | 2H | 4,8-H | [3] |

¹³C NMR Spectroscopy

UV-Visible Spectroscopy

The UV-Visible spectrum of this compound exhibits characteristic absorption bands.

| λmax (nm) | Molar Absorptivity (ε) (L·cm⁻¹·mol⁻¹) | Solvent | Reference |

| 293 | 3.25 x 10⁴ | Not Specified | [4] |

Mass Spectrometry

Detailed mass spectrometry fragmentation data for this compound is not extensively reported. However, for hydroxyanthraquinones, common fragmentation pathways involve the loss of CO and H₂O molecules from the molecular ion. High-resolution mass spectrometry would confirm the elemental composition of C₁₄H₈O₈.

Experimental Protocols: Synthesis of this compound

This compound can be synthesized from gallic acid through several methods. A detailed protocol for a rheological phase reaction synthesis is provided below.

Rheological Phase Reaction Synthesis

This method provides a straightforward approach to synthesize this compound from commercially available starting materials.

Materials:

-

Gallic acid monohydrate

-

Sulfuric acid (concentrated)

-

Distilled water

Equipment:

-

Stirring hot plate

-

Teflon container

-

Stainless steel reactor

-

Filtration apparatus

Procedure:

-

Dehydrate gallic acid monohydrate prior to use.

-

Slowly add the proper amount of dehydrated gallic acid to concentrated sulfuric acid at 80 °C with continuous stirring to form a rheological mixture.

-

Transfer the resulting mixture into a Teflon container and seal it within a stainless steel reactor.

-

Heat the reactor at 120 °C for 5 hours.

-

After cooling, separate the obtained product by adding a sufficient amount of distilled water with vigorous stirring.

-

Filter the precipitate, wash thoroughly with distilled water, and dry to obtain this compound.[5]

Biological Activity and Applications

This compound has demonstrated notable biological activities, making it a molecule of interest for drug development. It is particularly toxic to the malarial parasite Plasmodium falciparum and exhibits a synergistic effect when combined with the antimalarial drug exifone.[2] Furthermore, its ability to form intensely colored complexes with various metal ions has led to its use in analytical chemistry for the spectrophotometric determination of metals like beryllium.[2]

Conclusion

This technical guide has provided a detailed overview of the chemical structure and properties of this compound. The tabulated data, spectroscopic information, and synthesis protocol offer a valuable resource for researchers and professionals engaged in the study and application of this versatile molecule. Further research into its biological mechanisms and the development of more efficient and scalable synthetic routes will continue to expand its potential in various scientific disciplines.

References

- 1. Study of Tetrahydroxylated Anthraquinones—Potential Tool to Assess Degradation of Anthocyanins Rich Food - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.caf.ac.cn [journals.caf.ac.cn]

- 5. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Rufigallol from Gallic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of rufigallol from gallic acid, focusing on the underlying chemical mechanisms, detailed experimental protocols, and a quantitative comparison of synthetic methodologies. This compound, or 1,2,3,5,6,7-hexahydroxy-9,10-anthraquinone, is a naturally derived hydroxyanthraquinone with notable biological activities, including potential as an antimalarial agent. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Reaction Mechanism: Acid-Catalyzed Self-Condensation

The synthesis of this compound from gallic acid proceeds via an acid-catalyzed self-condensation reaction. This process involves the electrophilic aromatic substitution of one gallic acid molecule onto another, followed by intramolecular cyclization and dehydration to form the anthraquinone core. The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which facilitates the formation of the electrophilic species.

The proposed mechanism can be outlined in the following key steps:

-

Protonation of the Carboxylic Acid: The reaction is initiated by the protonation of the carboxylic acid group of a gallic acid molecule by the strong acid catalyst (e.g., H₂SO₄). This enhances the electrophilicity of the carbonyl carbon.

-

Electrophilic Attack: The electron-rich aromatic ring of a second gallic acid molecule, acting as a nucleophile, attacks the protonated carbonyl carbon of the first molecule. The hydroxyl groups on the nucleophilic ring are strong activating groups, directing the substitution to the ortho and para positions.

-

Formation of a Diaryl Ketone Intermediate: This intermolecular electrophilic substitution results in the formation of a diaryl ketone intermediate.

-

Intramolecular Cyclization: Subsequent intramolecular acylation, again promoted by the acid catalyst, occurs. A hydroxyl group on one of the aromatic rings attacks a carbonyl group, leading to the formation of a new six-membered ring.

-

Dehydration and Aromatization: A series of dehydration and tautomerization steps follow, leading to the formation of the stable, fully aromatic anthraquinone ring system of this compound.

Caption: Proposed mechanism for the acid-catalyzed synthesis of this compound from gallic acid.

Experimental Protocols

Two primary methods for the synthesis of this compound from gallic acid are prevalent: a traditional convective heating method and a more recent microwave-assisted synthesis.

2.1. Traditional Synthesis via Convective Heating

This method, while historically significant, is often characterized by lower yields and a more challenging product purification process.

-

Materials:

-

Gallic acid

-

Concentrated sulfuric acid (98%)

-

Acetic anhydride (for purification)

-

-

Procedure:

-

Gallic acid is heated in concentrated sulfuric acid (98%) at 100°C.

-

The reaction mixture is maintained at this temperature for a duration sufficient to promote the condensation reaction.

-

Upon completion, the reaction mixture is cooled and poured into water, leading to the precipitation of the crude product.

-

The crude this compound is collected by filtration. This can be challenging as the product may clog the filter medium.

-

Purification can be achieved by centrifuging the crude product, followed by acetylation of the dried solid in acidic conditions. The resulting hexaacetate can be recrystallized from acetic anhydride.

-

2.2. Microwave-Assisted Synthesis

This modern approach offers a significant improvement in terms of reaction time, yield, and ease of product isolation.

-

Materials:

-

Gallic acid

-

Concentrated sulfuric acid

-

-

Procedure:

-

In a microwave-safe vessel, combine 2.0 g of gallic acid with 6.0 mL of concentrated sulfuric acid.

-

Irradiate the mixture in a microwave reactor at 360 W for 90 seconds.

-

After irradiation, allow the reaction mixture to cool to room temperature.

-

Carefully add water to the cooled mixture to precipitate the this compound product.

-

Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry to obtain pure this compound.

-

Caption: Experimental workflow for the microwave-assisted synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the traditional and microwave-assisted synthesis of this compound from gallic acid, allowing for a direct comparison of the two methodologies.

| Parameter | Traditional Method | Microwave-Assisted Method | Reference |

| Starting Material | Gallic Acid | Gallic Acid | |

| Catalyst | Concentrated H₂SO₄ (98%) | Concentrated H₂SO₄ | |

| Reaction Time | Not specified, typically several hours | 90 seconds | |

| Temperature | 100°C | Not specified (rapid heating) | |

| Microwave Power | Not applicable | 360 W | |

| Yield | ~20% | 84% | |

| Purification | Filtration, Centrifugation, Acetylation | Precipitation, Filtration, Washing |

Conclusion

The synthesis of this compound from gallic acid is a classic example of acid-catalyzed self-condensation. While traditional heating methods are effective to some extent, the advent of microwave-assisted organic synthesis has provided a significantly more efficient, rapid, and high-yielding alternative. For researchers and professionals in drug development, the microwave-assisted protocol offers a superior method for obtaining this compound for further investigation and application. The detailed mechanism and experimental protocols provided in this guide serve as a robust foundation for the successful synthesis and purification of this promising bioactive compound.

Rufigallol: A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties, Synthesis, and Biological Activities of 1,2,3,5,6,7-Hexahydroxyanthraquinone

This technical guide provides a comprehensive overview of rufigallol (CAS Number: 82-12-2), a hexahydroxyanthraquinone with notable chemical and biological properties. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, synthesis, and key experimental applications.

Core Data and Physicochemical Properties

This compound, a derivative of gallic acid, is a polyhydroxylated anthraquinone. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 82-12-2 | [1][2][3] |

| Molecular Formula | C₁₄H₈O₈ | [2][3] |

| Molecular Weight | 304.21 g/mol | [2][3] |

| Synonyms | Rufigallic acid, 1,2,3,5,6,7-Hexahydroxy-9,10-anthraquinone, C.I. 58600 | [2] |

| Appearance | Red needles | [4] |

| Solubility | Practically insoluble in water; freely soluble in acetone; slightly soluble in alcohol and ether. | [4] |

Synthesis of this compound

An efficient and rapid synthesis of this compound can be achieved via a microwave-assisted acid-catalyzed self-condensation of gallic acid.[5][6]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a method that reports high yields in a very short reaction time.[5]

Materials:

-

Gallic acid

-

Concentrated sulfuric acid (98%)

-

Microwave reactor

Procedure:

-

In a microwave-safe vessel, combine 2.0 g of gallic acid with 6.0 mL of concentrated sulfuric acid.

-

Securely cap the vessel.

-

Place the vessel in a microwave reactor and irradiate for 90 seconds.

-

After irradiation, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

-

Collect the precipitate by filtration and wash thoroughly with distilled water until the filtrate is neutral.

-

Dry the crude this compound product. Further purification can be achieved by recrystallization from an appropriate solvent, such as dioxane.[1]

Key Experimental Applications and Protocols

This compound has been investigated for its biological activities, notably its synergistic antimalarial effects, and its chemical property of forming complexes with metal ions.

Synergistic Antimalarial Activity with Exifone

This compound exhibits a potent synergistic antimalarial effect when combined with exifone, a structurally similar compound.[7] The proposed mechanism involves this compound acting as a pro-oxidant, generating reactive oxygen species within parasitized erythrocytes. These radicals are hypothesized to convert exifone into a more potent xanthone derivative.[7][8]

This protocol outlines a general procedure for assessing the synergistic antimalarial activity of this compound and other compounds in a murine model infected with Plasmodium berghei.[8]

Materials:

-

Plasmodium berghei-infected mice

-

This compound

-

Test ketones (e.g., benzophenone derivatives)

-

Tween-80

-

Distilled water

-

Chloroquine (positive control)

Procedure:

-

Prepare suspensions of the test compounds (this compound, ketones) in distilled water with a few drops of Tween-80 to aid solubilization.

-

For the synergy experiment, prepare a combination of this compound (e.g., 80 mg/kg) and the test ketone (e.g., 80 mg/kg).

-

72 hours post-infection with P. berghei, administer a single dose of the prepared suspensions subcutaneously to groups of five mice.

-

Include a negative control group of infected but untreated mice and a positive control group treated with a standard antimalarial drug like chloroquine.

-

Monitor the parasitemia levels in all groups daily by microscopic examination of Giemsa-stained blood smears.

-

Record the survival of the mice in each group.

-

Synergistic activity is indicated by a significant reduction in parasitemia and/or increased survival time in the combination therapy group compared to the groups receiving individual compounds.

Spectrophotometric Determination of Beryllium

This compound is known to form a crimson-colored complex with beryllium, which has been suggested for its spectrophotometric determination.[1] However, a review of contemporary analytical literature indicates that more recent and detailed protocols for the spectrophotometric determination of beryllium predominantly utilize other chromogenic reagents such as Chrome Azurol S or Rhodamine B, which offer high sensitivity and selectivity. While the principle of using this compound for this purpose exists, detailed modern experimental protocols are not as readily available.

Signaling Pathways and Logical Relationships

While direct studies on the specific effects of this compound on signaling pathways such as NF-κB or Wnt are limited, research on other anthraquinones provides insights into their potential biological activities. For instance, some anthraquinones have been shown to modulate cancer-related signaling pathways.[9] The pro-oxidant activity of this compound in its antimalarial action also suggests a mechanism that could influence cellular signaling.

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Workflow for the microwave-assisted synthesis of this compound.

Below is a diagram representing the hypothesized mechanism of synergistic antimalarial action of this compound and exifone.

Caption: Hypothesized mechanism of this compound and exifone synergy.

References

- 1. researchgate.net [researchgate.net]

- 2. cris.biu.ac.il [cris.biu.ac.il]

- 3. Potentiation of the antimalarial agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synergistic antimalarial activity of ketones with this compound and vitamin C | Parasitology | Cambridge Core [cambridge.org]

- 5. media.malariaworld.org [media.malariaworld.org]

- 6. mmv.org [mmv.org]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 9. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to Rufigallol Derivatives and Analogues for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rufigallol (1,2,3,5,6,7-hexahydroxyanthraquinone) is a naturally derived polyhydroxyanthraquinone with a range of documented biological activities. Its core structure presents a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, its derivatives, and analogues, with a focus on their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, providing key data and methodologies to facilitate further investigation into this promising class of compounds. While data on a wide array of this compound derivatives remains emergent, this guide consolidates the current understanding and highlights areas for future research.

Core Compound: this compound

This compound is a symmetrical hexahydroxyanthraquinone that can be synthesized from gallic acid.[1] Its planar structure and multiple hydroxyl groups are key to its chemical properties and biological activities.

Chemical Structure:

-

IUPAC Name: 1,2,3,5,6,7-Hexahydroxyanthracene-9,10-dione

-

Molecular Formula: C₁₄H₈O₈

-

Molar Mass: 304.21 g/mol

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives is a critical step in exploring their therapeutic potential. Various methods have been developed, from classical acid-catalyzed condensation to modern microwave-assisted techniques.

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound is the acid-catalyzed self-condensation of gallic acid.[2][3]

-

Materials: Gallic acid, concentrated sulfuric acid (98%).

-

Procedure:

-

Gallic acid is heated in concentrated sulfuric acid at 100°C.

-

The reaction mixture is carefully poured into water to precipitate the crude product.

-

The crude this compound is collected by filtration. Purification can be challenging due to the product's tendency to clog filters.

-

An alternative purification method involves acetylation of the crude product with acetic anhydride to form the hexaacetate derivative, which can be more easily recrystallized. The acetyl groups can then be removed by hydrolysis to yield pure this compound.[2]

-

-

Yield: This method typically results in a yield of approximately 20%.[2] A microwave-assisted variation of this reaction has been reported to produce this compound in high yield (86%) within 90 seconds.[3]

Experimental Protocol: Synthesis of Hexa-n-alkoxythis compound Derivatives

Ester and ether derivatives of this compound can be synthesized to modify its physicochemical properties, such as lipophilicity, which can in turn influence biological activity.

-

Starting Material: this compound-hexaacetate.

-

Procedure for Hexa-n-alkoxyrufigallols (Ethers):

-

This compound-hexaacetate is refluxed with an excess of the appropriate alkyl halide in dimethylformamide (DMF).

-

The reaction yields the corresponding 1,2,3,5,6,7-hexaalkoxy-9,10-anthraquinone.[2]

-

-

General Procedure for Esterification:

-

A solution of the parent compound (e.g., an anthraquinone carboxylic acid) and an amino acid ester hydrochloride in a suitable solvent (e.g., dichloromethane) is prepared.

-

A coupling agent (e.g., EDCI) and a base (e.g., DMAP) are added.

-

The reaction mixture is stirred at room temperature until completion.

-

The product is isolated and purified using standard techniques such as extraction and chromatography.[4]

-

Biological Activities and Quantitative Data

This compound and its analogues have demonstrated a spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The available quantitative data for these activities are summarized below. Data for a wide range of specific this compound derivatives is limited; therefore, data for closely related anthraquinone analogues are also included for comparative purposes.

Antimalarial Activity

This compound is toxic to the malaria parasite Plasmodium falciparum.[1] A key finding is its remarkable synergistic activity when combined with the structurally similar compound, exifone.[2] This potentiation is significant, reaching approximately 60-fold for asynchronous parasites and at least 300-fold for synchronized trophozoite-infected erythrocytes.[2]

Table 1: Antimalarial Activity of this compound and Related Compounds

| Compound/Combination | Target Organism | Activity Metric | Value | Reference(s) |

| This compound + Exifone | Plasmodium falciparum (asynchronous) | Degree of Potentiation | ~60-fold | [2] |

| This compound + Exifone | Plasmodium falciparum (trophozoites) | Degree of Potentiation | ≥300-fold | [2] |

| Chloroquine | P. falciparum (CQ-resistant, K1) | IC₅₀ (nM) | 275 ± 12.5 | [5] |

| Quinine | P. falciparum (field isolates) | IC₅₀ (nM) | Higher than reference strains | [5] |

| Dihydroartemisinin (DHA) | P. falciparum (field isolates) | IC₅₀ (nM) | Higher than reference strains | [5] |

Antibacterial Activity

While specific data for this compound derivatives are scarce, various anthraquinone analogues have been evaluated for their antibacterial properties, particularly against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).

Table 2: Antibacterial Activity of Anthraquinone Analogues

| Compound | Target Organism | Activity Metric | Value (µg/mL) | Reference(s) |

| Pyrogallol | Staphylococcus aureus | MIC | 512 | [6] |

| Anthraquinone-2-carboxylic acid | MRSA | MIC | 100 | [7] |

| Rhein | MRSA | MIC | 12.5 | [7] |

| Various synthesized compounds | MRSA | MIC | 3.125 - 6.25 | [8] |

Anticancer Activity

The anticancer potential of anthraquinone derivatives has been investigated against various cancer cell lines. The data for specific this compound derivatives is limited, but related compounds show promising activity.

Table 3: Anticancer Activity of Anthraquinone Analogues

| Compound Class/Example | Cell Line | Activity Metric | Value (µM) | Reference(s) |

| Methoxyflavone Analogs | MCF-7 (Breast) | IC₅₀ | 0.3 - 8.58 | [9] |

| Arylazo-pyrazole Derivatives | MCF-7 (Breast) | IC₅₀ | 3.0 - 4.0 | [10] |

| Betulinic Acid Conjugate 9 | MCF-7 (Breast) | IC₅₀ | 0.70 | [11] |

| Curcumin-pyrimidine analog (3g) | MCF-7 (Breast) | IC₅₀ | 0.61 | [12] |

| Glycidyl ester of phosphorus acid (2) | MCF-7 (Breast) | IC₅₀ | High potency | [13] |

Mechanism of Action and Signaling Pathways

The biological effects of this compound and its analogues are attributed to their ability to participate in redox cycling and modulate key cellular signaling pathways.

Pro-oxidant Mechanism and Oxidative Stress

The proposed mechanism for the antimalarial activity of this compound involves its action as a pro-oxidant. It is hypothesized to generate reactive oxygen species (ROS) within parasitized erythrocytes.[2] This increase in oxidative stress can damage cellular components of the parasite, leading to its death. This mechanism is also thought to be responsible for the synergistic effect with exifone, where ROS produced by this compound may convert exifone into a more potent xanthone derivative.

The generation of ROS can trigger a cascade of events within the cell, ultimately leading to apoptosis. This process involves the activation of stress-related signaling pathways and the execution of programmed cell death.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Rheological phase reaction synthesis and electrochemical performance of this compound anode for lithium ion batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus [frontiersin.org]

- 8. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Mitochondria-targeted betulinic and ursolic acid derivatives: synthesis and anticancer activity - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. ias.ac.in [ias.ac.in]

- 13. Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of Rufigallol's Electronic Structure: A Guide for Researchers

An in-depth analysis of the theoretical and computational studies on the electronic properties of rufigallol and its analogs, providing valuable insights for drug development and materials science.

Introduction

Theoretical Framework: Density Functional Theory

The primary computational tool for investigating the electronic structure of molecules like this compound is Density Functional Theory (DFT). DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost, making it suitable for molecules of this size.

Key electronic properties derived from DFT calculations include:

-

Highest Occupied Molecular Orbital (HOMO): The outermost electron-containing orbital. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate an electron. More positive EHOMO values suggest a better electron donor.

-

Lowest Unoccupied Molecular Orbital (LUMO): The lowest energy orbital that is devoid of electrons. The energy of the LUMO (ELUMO) is associated with the molecule's ability to accept an electron. More negative ELUMO values indicate a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). This gap is a critical parameter for determining a molecule's chemical reactivity, stability, and optical properties. A smaller gap generally implies higher reactivity and a red-shift in the UV-Visible absorption spectrum.

-

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. It can be approximated as IP ≈ -EHOMO.

-

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as EA ≈ -ELUMO.

Data Presentation: Electronic Properties of this compound Analogs

The following tables summarize the calculated electronic properties for alizarin (1,2-dihydroxyanthraquinone), purpurin (1,2,4-trihydroxyanthraquinone), and quinizarin (1,4-dihydroxyanthraquinone), which serve as valuable proxies for understanding this compound. These calculations are typically performed using specific DFT functionals and basis sets, as detailed in the methodologies section.

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Alizarin | -6.23 | -2.54 | 3.69 |

| Purpurin | -6.15 | -2.87 | 3.28 |

| Quinizarin | -6.45 | -2.89 | 3.56 |

Note: These values are representative and can vary depending on the specific computational methodology (functional, basis set, solvent model) employed. The values presented here are for comparative purposes.

Experimental and Computational Protocols

The theoretical investigation of a molecule like this compound or its analogs typically follows a standardized workflow.

Computational Methodology

A common and robust computational approach for this class of molecules involves the following:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved using DFT, often with the B3LYP hybrid functional and a 6-31G(d) or larger basis set.[1] The optimization ensures that all subsequent electronic property calculations are performed on the lowest energy conformation.

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine the electronic properties. A higher-level basis set, such as 6-311++G(d,p), is often used for greater accuracy. From these calculations, EHOMO, ELUMO, and the HOMO-LUMO gap are obtained.

-

Solvent Effects: To simulate a more realistic biological or chemical environment, the influence of a solvent is often included using a Polarizable Continuum Model (PCM). This model approximates the solvent as a continuous medium with a specific dielectric constant.

-

UV-Visible Spectra Simulation: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis).[2] The calculated maximum absorption wavelength (λmax) is directly related to the HOMO-LUMO transition and can be compared with experimental data.

Experimental Correlation

Theoretical calculations are often validated by comparing them with experimental data. For hydroxyanthraquinones, key experimental techniques include:

-

UV-Visible Spectroscopy: The experimental UV-Vis spectrum provides the λmax, which corresponds to the energy of the electronic transition from the HOMO to the LUMO. The position and intensity of the absorption bands are strongly influenced by the number and position of hydroxyl groups.[3]

-

Cyclic Voltammetry: This electrochemical technique is used to determine the redox potentials of a molecule. The oxidation and reduction potentials are related to the HOMO and LUMO energy levels, respectively.

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

Conclusion

The theoretical study of this compound's electronic structure, while not yet extensively documented for the molecule itself, can be effectively advanced through the computational methodologies and comparative data from its analogs presented in this guide. DFT calculations provide a powerful framework for understanding the fundamental electronic properties that govern the reactivity, stability, and potential applications of this important class of compounds. For researchers in drug development, a deep understanding of the HOMO-LUMO gap and frontier orbital energies can guide the rational design of novel derivatives with enhanced biological activity. In materials science, these electronic parameters are crucial for developing new organic electronic materials. Future dedicated theoretical and experimental work on this compound will be invaluable in further unlocking its therapeutic and technological potential.

References

Methodological & Application

Application Note: Rapid Microwave-Assisted Synthesis of Rufigallol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the efficient, rapid, and economical synthesis of rufigallol (1,2,3,5,6,7-hexahydroxy-9,10-anthraquinone) utilizing microwave-assisted organic synthesis (MAOS). The acid-catalyzed self-condensation of gallic acid under microwave irradiation affords this compound in high yield in a significantly reduced reaction time compared to conventional heating methods. This protocol offers a valuable methodology for obtaining this compound, a molecule of interest for its biological and material science applications.

Introduction

This compound, a hexahydroxyanthraquinone, is a valuable organic compound with applications in various fields, including medicinal chemistry and material science. Traditional synthesis methods often require prolonged reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering advantages such as accelerated reaction rates, higher yields, and improved energy efficiency.[1] This protocol details a microwave-promoted method for the synthesis of this compound from the readily available precursor, gallic acid. The acid-catalyzed self-condensation of two gallic acid molecules under microwave irradiation provides a rapid and efficient route to this target molecule.

Key Experiment: Microwave-Assisted this compound Synthesis

This section outlines the optimized parameters for the microwave-assisted synthesis of this compound.

Reaction Scheme

Figure 1: Acid-catalyzed self-condensation of gallic acid to form this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Gallic Acid | [1] |

| Reagent | Concentrated Sulfuric Acid | [1] |

| Gallic Acid Amount | 2.0 g | [1] |

| Sulfuric Acid Volume | 6.0 mL | [1] |

| Microwave Irradiation Time | 90 seconds | [1] |

| Expected Yield | High | [1] |

| Product Appearance | Red needles | [2] |

| Melting Point | Sublimes at 365 °C without melting | [2] |

Experimental Protocol

Materials and Equipment

-

Gallic acid

-

Concentrated sulfuric acid (98%)

-

Deionized water

-

Dioxane (for recrystallization)

-

Microwave synthesis reactor

-

Glass vial suitable for microwave synthesis

-

Magnetic stirrer and stir bar

-

Beaker

-

Buchner funnel and filter paper

-

Vacuum flask

-

Oven

Synthesis Procedure

-

Reaction Setup: In a designated microwave reaction vial, combine 2.0 g of gallic acid with 6.0 mL of concentrated sulfuric acid.[1]

-

Microwave Irradiation: Securely cap the vial and place it in the microwave synthesis reactor. Irradiate the mixture for 90 seconds.

-

Work-up: After the reaction is complete and the vial has cooled to a safe temperature, carefully pour the reaction mixture into a beaker containing crushed ice.

-

Isolation: The crude this compound will precipitate as a solid. Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid precipitate thoroughly with hot water to remove any residual sulfuric acid and unreacted starting material.

-

Drying: Dry the purified this compound in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Recrystallization (Optional): For obtaining highly pure this compound, the product can be recrystallized from dioxane, which will yield red needles.[2]

Characterization

The synthesized this compound can be characterized by the following methods:

-

Appearance: Red crystalline solid (needles when recrystallized from dioxane).[2]

-

Melting Point: The compound sublimes at 365 °C without melting.[2]

-

Solubility: Soluble in dioxane.[2]

-

¹H NMR: The proton NMR spectrum should show a singlet at approximately δ 7.24 ppm corresponding to the two aromatic protons.

-

FTIR: The infrared spectrum is expected to show characteristic peaks for the hydroxyl (-OH) and carbonyl (C=O) functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the phenolic hydroxyl groups. The carbonyl stretching vibrations of the anthraquinone core are expected in the region of 1600-1650 cm⁻¹.

Experimental Workflow

Caption: Workflow for the microwave-assisted synthesis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the microwave-assisted synthesis of this compound. The method is rapid, efficient, and uses readily available starting materials. The detailed experimental procedure and characterization data will be valuable for researchers in organic synthesis, medicinal chemistry, and materials science who require an effective method for preparing this important anthraquinone derivative.

References

Application Notes and Protocols: Synthesis of Rufigallol via Rheological Phase Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step procedure for the synthesis of rufigallol (1,2,3,5,6,7-hexahydroxyanthraquinone) utilizing a rheological phase reaction. This method offers a simple, economical, and effective route to produce this valuable compound. Additionally, this document outlines the known biological activities of this compound and presents a hypothesized mechanism of its antimalarial action.

Introduction

This compound is a polyhydroxyanthraquinone that has garnered interest in various scientific fields, including materials science and pharmacology. It has been investigated as an anode material for lithium-ion batteries and has demonstrated notable biological activity, particularly as an antimalarial agent.[1][2] The synthesis of this compound can be achieved through several methods, with the rheological phase reaction presenting a straightforward and high-yield approach.

A rheological phase reaction involves the creation of a viscous, honey-like mixture of reactants, which facilitates a uniform reaction environment.[3] In the context of this compound synthesis, this involves the controlled reaction of gallic acid in concentrated sulfuric acid.

Quantitative Data Summary

The following table summarizes the reported yields for different this compound synthesis methods, providing a comparative overview for researchers.

| Synthesis Method | Precursors | Reported Yield | Reference |

| Rheological Phase Reaction | Gallic acid, Sulfuric acid | High | Han, X., et al. (2018)[3] |

| Microwave-assisted Synthesis | Gallic acid, Sulfuric acid | 86% | Bisoyi, H. K., & Kumar, S. (2007)[3] |

Experimental Protocol: this compound Synthesis via Rheological Phase Reaction

This protocol is adapted from the method described by Han, X., et al. (2018).[3]

Materials:

-

Gallic acid monohydrate

-

Concentrated sulfuric acid (98%)

-

Distilled water

-

Magnetic stirrer with heating plate

-

Teflon container

-

Stainless steel reactor

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Dehydration of Gallic Acid: Dehydrate the gallic acid monohydrate before use by heating it in a drying oven.

-

Formation of the Rheological Mixture:

-

In a suitable reaction vessel, heat concentrated sulfuric acid to 80 °C with stirring.

-

Slowly and carefully add the dehydrated gallic acid to the hot sulfuric acid while maintaining vigorous stirring. The addition should be controlled to form a thick, homogeneous, honey-like rheological mixture.

-

-

Reaction:

-

Transfer the rheological mixture into a Teflon container.

-

Seal the Teflon container within a stainless steel reactor.

-

Heat the reactor to 120 °C and maintain this temperature for 5 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, allow the reactor to cool down to room temperature.

-

Carefully open the reactor and transfer the solid product into a beaker containing a sufficient amount of distilled water.

-

Stir the mixture vigorously to break up the solid and wash away the excess sulfuric acid.

-

Collect the solid this compound product by filtration.

-

Wash the collected solid thoroughly with distilled water until the filtrate is neutral.

-

Dry the purified this compound in a drying oven.

-

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound via the rheological phase reaction.

Caption: Workflow for this compound Synthesis.

Hypothesized Antimalarial Signaling Pathway of this compound

This compound's antimalarial activity is hypothesized to stem from its pro-oxidant properties within parasitized erythrocytes. The following diagram depicts this proposed mechanism.[4]

Caption: Hypothesized Antimalarial Action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Bio-Based Polyhydroxyanthraquinones as High-Voltage Organic Electrode Materials for Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rheological phase reaction synthesis and electrochemical performance of this compound anode for lithium ion batteries - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02610F [pubs.rsc.org]

- 4. Potentiation of the antimalarial agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of Metal Ions Using Rufigallol as a Chromogenic Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of rufigallol as a chromogenic agent for the quantitative analysis of various metal ions. The protocols described are based on available scientific literature and are intended to serve as a comprehensive guide for laboratory use.

Introduction

This compound (1,2,3,5,6,7-hexahydroxy-9,10-anthraquinone) is a polyhydroxyanthraquinone derivative that forms colored complexes with a variety of metal ions. This property makes it a useful chromogenic reagent for the spectrophotometric determination of these metals. This compound can be synthesized from gallic acid.[1] The formation of a stable, colored metal-rufigallol complex allows for the quantitative analysis of the metal ion concentration by measuring the absorbance of light at a specific wavelength. This technique offers a simple, cost-effective, and rapid method for metal ion analysis.

Quantitative Data Summary

The following table summarizes the available quantitative data for the analysis of various metal ions using this compound. It is important to note that detailed quantitative data for many metal ions with this compound is limited in the readily available literature. The most comprehensive data is available for the determination of beryllium.[2]

| Metal Ion | Wavelength (λmax) | Molar Absorptivity (ε) | Beer's Law Range | Optimal pH | Stoichiometry (Metal:Ligand) | Interferences |

| Beryllium (Be²⁺) | 530 nm[2] | Data not available | Data not available | Data not available | Data not available | Al³⁺, Zr⁴⁺, Th⁴⁺, Hf⁴⁺[2] |

| Aluminum (Al³⁺) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Thorium (Th⁴⁺) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Zirconium (Zr⁴⁺) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Hafnium (Hf⁴⁺) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: The formation of crimson-colored complexes has been reported for beryllium, aluminum, thorium, zirconium, and hafnium.[1] However, specific quantitative analytical parameters for aluminum, thorium, zirconium, and hafnium using this compound as the primary chromogenic agent are not well-documented in the available literature. The provided protocol for beryllium is based on the available abstract of the primary research and general spectrophotometric principles.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the self-condensation of gallic acid in the presence of a strong acid, such as sulfuric acid.[1]

Materials:

-

Gallic acid

-

Concentrated sulfuric acid

-

Sodium hydroxide

-

Dioxane

Procedure:

-

Carefully add gallic acid to concentrated sulfuric acid.

-

Heat the mixture to facilitate the condensation reaction.

-

After the reaction is complete, neutralize the mixture with a sodium hydroxide solution.

-

The crude this compound will precipitate.

-

Collect the precipitate by filtration and wash it thoroughly.

-

Recrystallize the crude product from dioxane to obtain pure this compound as red needles.

Spectrophotometric Determination of Beryllium (Be²⁺)

This protocol is based on the method described by Azim and Ayaz (1969).[2]

Reagents:

-

This compound Solution: Prepare a stock solution of this compound in a 3:2 (v/v) mixture of dimethyl sulfoxide (DMSO) and water. The exact concentration should be optimized based on the expected beryllium concentration range.

-

Beryllium Standard Solutions: Prepare a series of standard solutions of beryllium from a certified stock solution.

-

Buffer Solution: An appropriate buffer solution to maintain the optimal pH for complex formation (not specified in the abstract, may require optimization).

-

Oxine Solution (8-hydroxyquinoline): For masking interfering ions.

-

Chloroform: For extraction.

Instrumentation:

-

UV-Vis Spectrophotometer

Protocol:

-

Sample Preparation: Prepare the sample solution containing an unknown concentration of beryllium.

-

Masking of Interferences: To a known volume of the sample solution, add an oxine solution. Extract the oxinates of interfering ions such as Al³⁺, Zr⁴⁺, Th⁴⁺, and Hf⁴⁺ with chloroform. Separate the aqueous layer containing beryllium.

-

Complex Formation:

-

Pipette a known volume of the beryllium-containing aqueous solution (or standard solution) into a volumetric flask.

-

Add the this compound solution.

-

Add the buffer solution to adjust the pH.

-

Dilute to the mark with the DMSO-water mixture.

-

Allow the solution to stand for a sufficient time to ensure complete complex formation.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the solution at 530 nm against a reagent blank (containing all reagents except the metal ion).

-

-

Calibration Curve:

-

Prepare a series of beryllium standards and measure their absorbance following the same procedure.

-

Plot a calibration curve of absorbance versus beryllium concentration.

-

-

Quantification: Determine the concentration of beryllium in the sample from the calibration curve.

Visualizations

Signaling Pathway: Metal-Rufigallol Complex Formation

The following diagram illustrates the general mechanism of complex formation between a metal ion and this compound. The exact stoichiometry and coordination geometry may vary depending on the metal ion and reaction conditions.

Caption: General signaling pathway of metal-rufigallol complexation.

Experimental Workflow for Beryllium Analysis

The diagram below outlines the key steps in the experimental workflow for the quantitative analysis of beryllium using this compound.

Caption: Experimental workflow for beryllium analysis.

References

Application Notes and Protocols: Preparation of Rufigallol-Based Electrodes for Lithium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and electrochemical evaluation of rufigallol-based electrodes for lithium-ion batteries. This compound, a polycyclic aromatic quinone, is a promising organic electrode material due to its high theoretical capacity. However, its practical application has been limited by poor cycling stability. This document outlines the synthesis of a more stable this compound-Li/Ni metal-organic complex (R-LN) and compares its performance to pure this compound.

Electrochemical Performance of this compound-Based Anodes

The electrochemical performance of pure this compound and the this compound-Li/Ni (R-LN) complex as anode materials for lithium-ion batteries has been evaluated. The R-LN complex demonstrates significantly improved cycling stability and rate capability compared to pure this compound. A summary of the key performance metrics is presented in the table below.

| Electrode Material | Initial Discharge Capacity (mAh g⁻¹) | Initial Charge Capacity (mAh g⁻¹) | Charge Capacity after 100 Cycles (mAh g⁻¹) at 100 mA g⁻¹ | Capacity Retention after 100 Cycles (%) | Charge Capacity at 500 mA g⁻¹ (Initial) |

| This compound | 977[1][2] | 460[1][2] | 270[2] | ~58.7 | 177[1] |

| R-LN Complex | - | 560[1][2] | ~500[1][2] | ~89.3 | 281 (after 200 cycles)[2] |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from gallic acid using a rheological phase method.[1][3]

Materials:

-

Gallic acid monohydrate

-

Concentrated sulfuric acid (98%)

-

Deionized water

-

Ethanol

-

Beaker

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Vacuum flask

-

Oven

Procedure:

-

Add gallic acid monohydrate to a beaker.

-

Slowly add concentrated sulfuric acid while stirring continuously. The mixture will become a viscous rheological phase.

-

Heat the mixture at a controlled temperature (as optimized in the source literature, typically requiring elevated temperatures for self-condensation) for a specified duration to allow for the self-condensation of gallic acid.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the mixture into a large volume of deionized water to precipitate the crude this compound.

-

Filter the precipitate using a Buchner funnel and wash thoroughly with deionized water until the filtrate is neutral.

-

Further purify the product by washing with ethanol.

-

Dry the purified this compound in an oven at a suitable temperature (e.g., 80°C) overnight.

Synthesis of this compound-Li/Ni (R-LN) Complex

This protocol details the synthesis of the R-LN complex via a hydrothermal method.[1][2]

Materials:

-

Synthesized this compound

-

Lithium hydroxide (LiOH)

-

Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

-

Deionized water

-

Teflon-lined stainless steel autoclave

-

Magnetic stirrer and stir bar

-

Oven

-

Centrifuge and centrifuge tubes

-

Buchner funnel and filter paper

Procedure:

-

Disperse the synthesized this compound in deionized water in a beaker with stirring.

-

Add stoichiometric amounts of lithium hydroxide and nickel(II) acetate tetrahydrate to the this compound suspension.

-

Stir the mixture at room temperature for a designated period to ensure homogeneity.

-

Transfer the mixture to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven at a specific temperature for a set duration to facilitate the hydrothermal reaction.

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the solid product by filtration or centrifugation.

-

Wash the product several times with deionized water and ethanol to remove any unreacted precursors.

-

Dry the final R-LN complex in a vacuum oven overnight.

Electrode Slurry Preparation

This protocol outlines the preparation of the electrode slurry for coating onto the current collector.

Materials:

-

Active material (Pure this compound or R-LN complex)

-

Acetylene black (conductive agent)

-

Polytetrafluoroethylene (PTFE) binder[3]

-

Suitable solvent (e.g., N-Methyl-2-pyrrolidone - NMP, if using a different binder like PVDF) or deionized water/ethanol for PTFE.

-

Mortar and pestle or planetary ball mill

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

In a mortar or a milling jar, thoroughly mix the active material (60 wt%), acetylene black (35 wt%), and PTFE binder (5 wt%).[3]

-

Grind the powders together for at least 30 minutes to ensure a homogeneous mixture.

-

Slowly add a few drops of a suitable solvent (e.g., ethanol or deionized water for PTFE) to the powder mixture while continuously mixing to form a viscous and uniform slurry. The consistency should be appropriate for casting.

Electrode Fabrication

This protocol describes the casting of the slurry onto a current collector to form the electrode.

Materials:

-

Electrode slurry

-

Copper foil (current collector for anode)

-

Doctor blade or a similar coating tool

-

Glass plate

-

Vacuum oven

-

Electrode punching machine

Procedure:

-

Clean the copper foil and fix it onto a glass plate.

-

Pour the prepared slurry onto one end of the copper foil.

-

Use a doctor blade to spread the slurry evenly across the foil to a desired thickness.

-

Dry the coated foil in a vacuum oven at a specified temperature (e.g., 80-120°C) for several hours to completely remove the solvent.

-

After drying, use an electrode punching machine to cut out circular electrodes of the desired diameter (e.g., 12-15 mm).

-

Measure the mass loading of the active material on each electrode. An active material loading of around 3.0 mg cm⁻² is reported as a reference.[3]

CR2032 Coin Cell Assembly

This protocol details the assembly of a CR2032-type coin cell in an argon-filled glovebox for electrochemical testing.

Materials:

-

This compound-based working electrode

-

Lithium metal foil (counter and reference electrode)

-

Celgard 2300 microporous membrane (separator)[3]

-

Electrolyte: 1 M LiPF₆ in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)[3]

-

CR2032 coin cell components (case, spacer, spring, gasket)

-

Tweezers

-

Pipette

-

Coin cell crimper

Procedure:

-

Transfer all components into an argon-filled glovebox.

-

Place the working electrode in the center of the coin cell case.

-

Add a few drops of electrolyte onto the working electrode to wet it.

-

Place the separator on top of the working electrode.

-

Add a few more drops of electrolyte onto the separator.

-

Place the lithium foil on top of the separator.

-

Place the spacer and then the spring on top of the lithium foil.

-

Carefully place the gasket and the top cap.

-

Crimp the coin cell using a coin cell crimper to ensure it is properly sealed.

Electrochemical Testing

This protocol provides a general procedure for the electrochemical evaluation of the assembled coin cells.

Equipment:

-

Battery test system (e.g., Land CT2001A)[3]

-

Electrochemical workstation for Electrochemical Impedance Spectroscopy (EIS) (e.g., CHI660E)[3]

Procedure:

-

Galvanostatic Charge/Discharge Cycling:

-

Let the assembled cells rest for a few hours to ensure proper wetting of the electrode by the electrolyte.

-

Perform galvanostatic (constant current) charge/discharge tests within a voltage window of 0.01 V to 3.0 V.[3]

-

Cycle the cells at a specific current density (e.g., 100 mA g⁻¹) for a set number of cycles to evaluate the cycling stability and specific capacity.[3]

-

-

Rate Capability Test:

-

Cycle the cells at various current densities (e.g., 100, 200, 500 mA g⁻¹) to assess the rate performance.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Perform EIS measurements over a specific frequency range (e.g., 0.01 Hz to 10⁵ Hz) with a small voltage amplitude (e.g., 5 mV) to investigate the charge transfer resistance and ion diffusion kinetics.[3]

-

Visualizations

Caption: Experimental workflow for this compound-based electrode preparation and testing.

References

Application Notes and Protocols for the Analysis of Synthesized Rufigallol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the synthesis of rufigallol and its subsequent analysis using Fourier-Transform Infrared (FTIR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The protocols are intended to guide researchers in the successful preparation and characterization of this polyhydroxylated aromatic compound.

Synthesis of this compound (1,2,3,5,6,7-Hexahydroxy-9,10-anthraquinone)

This compound can be synthesized via the acid-catalyzed self-condensation of gallic acid.[1][2] A high-yield microwave-assisted method has also been reported.[3]

Materials and Reagents:

-

Gallic acid

-

Concentrated sulfuric acid (98%)

-

Acetic anhydride

-

Deionized water

-

Ethanol

Protocol for Microwave-Assisted Synthesis:

-

In a microwave-safe vessel, cautiously add 2.0 g of gallic acid to 6.0 mL of concentrated sulfuric acid.

-

Irradiate the mixture in a microwave reactor at 360 W for 90 seconds.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully add the cooled mixture to 100 mL of ice-cold deionized water.

-

The crude this compound will precipitate as a solid.

-

Collect the precipitate by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

-

Dry the crude product in a vacuum oven.

Purification:

-

Suspend the crude, dry this compound in acetic anhydride.

-

Add a few drops of concentrated sulfuric acid as a catalyst.

-

Heat the mixture to reflux for 1-2 hours to form the hexaacetate derivative.

-

Cool the mixture and pour it into water to precipitate the this compound hexaacetate.

-

Collect the hexaacetate by filtration and recrystallize from ethanol to obtain yellow plates.

-

Deacetylation to pure this compound can be achieved by acid or base hydrolysis.

FTIR Analysis of Synthesized this compound

Objective: To identify the functional groups present in the synthesized this compound and confirm its molecular structure.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press for KBr pellet preparation

Experimental Protocol (KBr Pellet Method):

-

Sample Preparation:

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press (typically 8-10 tons) to form a thin, transparent pellet.[6]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

-

Data Presentation:

The following table summarizes the expected characteristic FTIR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400 (broad) | O-H (hydroxyl) | Stretching |

| ~1595 | C=O (quinone) | Stretching |

| ~1305 | C-O (phenol) | Stretching |

| Aromatic Region | C=C (aromatic) | Stretching |

| Fingerprint Region | Various C-H, C-O, C-C bends | Bending/Stretching |

Note: The broadness of the O-H peak is due to hydrogen bonding.

¹H NMR Analysis of Synthesized this compound

Objective: To determine the chemical environment of the protons in the synthesized this compound molecule, confirming its structure and purity.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Experimental Protocol:

-

Sample Preparation:

-

Dissolve 5-25 mg of the synthesized this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.[7] Given this compound's polarity and the presence of hydroxyl groups, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice.[8]

-

Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[7]

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum. The instrument's lock signal will be tuned to the deuterium signal of the solvent.[9]

-

The spectrum should be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

Data Presentation:

The following table summarizes the expected ¹H NMR chemical shifts for this compound in a suitable deuterated solvent.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.24 | singlet | 2H | Aromatic C-H |

| ~9.92 | singlet | 2H | 2,6-OH |

| ~10.73 | singlet | 2H | 3,7-OH |

| ~12.93 | singlet | 2H | 1,5-OH |

Note: The chemical shifts of the hydroxyl protons can be broad and may vary with concentration and temperature.

Experimental Workflow

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

- 1. eprints.lancs.ac.uk [eprints.lancs.ac.uk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Rheological phase reaction synthesis and electrochemical performance of this compound anode for lithium ion batteries - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02610F [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. shimadzu.com [shimadzu.com]

- 6. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 7. researchgate.net [researchgate.net]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. scs.illinois.edu [scs.illinois.edu]

Application Note and Protocol: In Vitro Antimalarial Activity Assay for Rufigallol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the discovery and development of novel antimalarial compounds with diverse mechanisms of action. Rufigallol (1,2,3,5,6,7-hexahydroxy-9,10-anthraquinone), a compound derived from gallic acid, has demonstrated notable in vitro activity against P. falciparum.[1] This document provides detailed protocols for assessing the in vitro antimalarial activity of this compound using standard laboratory assays. Additionally, it summarizes the available quantitative data on its efficacy and discusses its proposed mechanism of action.

Quantitative Data Summary

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound against various strains of P. falciparum. This data is crucial for comparing its potency against parasites with different drug-resistance profiles.

| Plasmodium falciparum Strain | Drug Susceptibility Profile | This compound IC50 (nM) | Reference |

| D6 | Chloroquine-sensitive | 226 | [2] |

| W2 | Chloroquine-resistant, Mefloquine-resistant | Similar to D6 | [2] |

Proposed Mechanism of Action

This compound is hypothesized to exert its antimalarial effect through a pro-oxidant mechanism.[2][3][4] It is believed to generate reactive oxygen species (ROS) within parasitized erythrocytes. This increase in oxidative stress can disrupt essential parasite processes, leading to cell death. This mechanism is further supported by the observed synergistic effects of this compound with other compounds, where it is thought to potentiate their activity through the generation of oxygen radicals.[2][4][5][6]

Caption: Proposed pro-oxidant mechanism of this compound in Plasmodium falciparum.

Experimental Protocols

Three standard in vitro assays are detailed below to determine the antimalarial activity of this compound.

SYBR Green I-Based Fluorescence Assay

This assay measures parasite proliferation by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with DNA.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax I or human serum)

-

Human erythrocytes (O+)

-

This compound stock solution (in DMSO)

-

96-well black, clear-bottom microplates

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

SYBR Green I nucleic acid stain (10,000x concentrate)

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free wells as a negative control and wells with a known antimalarial (e.g., chloroquine) as a positive control.

-

Prepare a parasite suspension of 0.5% parasitemia and 2% hematocrit in complete culture medium.

-

Add the parasite suspension to each well of the pre-dosed plate.

-

Incubate the plates for 72 hours in a humidified, modular incubator chamber at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

After incubation, freeze the plates at -80°C to lyse the red blood cells.

-

Thaw the plates and add lysis buffer containing SYBR Green I (diluted 1:5,000) to each well.

-

Incubate the plates in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence using a plate reader.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the SYBR Green I-based antimalarial assay.

Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase, an enzyme essential for anaerobic glycolysis in Plasmodium.

Materials:

-

P. falciparum culture (asynchronous or synchronized)

-

Complete parasite culture medium

-

Human erythrocytes (O+)

-

This compound stock solution (in DMSO)

-

96-well microplates

-

Malstat reagent (containing 3-acetylpyridine adenine dinucleotide (APAD) and lactate)

-

NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)

-

Microplate spectrophotometer (650 nm)

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium in a 96-well plate, including appropriate controls.

-

Add a parasite suspension of 1% parasitemia and 2% hematocrit to each well.

-

Incubate the plates for 72 hours under standard culture conditions.

-

After incubation, lyse the cells by freeze-thawing the plates.

-

Add Malstat reagent to each well and incubate for 30 minutes at room temperature.

-

Add NBT/PES solution to each well and incubate in the dark for 1-2 hours.

-

Measure the absorbance at 650 nm using a microplate spectrophotometer.

-

Calculate the IC50 value by plotting the absorbance against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the parasite lactate dehydrogenase (pLDH) assay.

Microscopy-Based Schizont Maturation Assay

This assay visually assesses the effect of the drug on the maturation of parasites from the ring stage to the schizont stage.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete parasite culture medium

-

Human erythrocytes (O+)

-

This compound stock solution (in DMSO)

-

96-well microplates

-

Giemsa stain

-

Microscope with oil immersion objective

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium in a 96-well plate, including appropriate controls.

-

Add a synchronized ring-stage parasite suspension of 0.5% parasitemia and 2% hematocrit to each well.

-

Incubate the plates for 24-48 hours, until schizonts are observed in the drug-free control wells.

-

Prepare thin blood smears from each well.

-

Stain the smears with Giemsa.

-

Examine the smears under a microscope and count the number of schizonts per 200 asexual parasites.

-

Calculate the percentage of schizont maturation inhibition relative to the drug-free control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.

Caption: Workflow for the microscopy-based schizont maturation assay.

Conclusion

This compound demonstrates potent in vitro antimalarial activity against both drug-sensitive and drug-resistant strains of P. falciparum. The protocols described herein provide robust and reproducible methods for evaluating its efficacy. The proposed pro-oxidant mechanism of action suggests a potential for this compound to circumvent existing drug resistance mechanisms, making it a promising candidate for further investigation in antimalarial drug discovery programs.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Potentiation of the antimalarial agent this compound - PMC [pmc.ncbi.nlm.nih.gov]